Ripretinib free base Ripretinib free base Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9
Brand Name: Vulcanchem
CAS No.: 1442472-39-0
VCID: VC0541460
InChI: InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)
SMILES: CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC
Molecular Formula: C24H21BrFN5O2
Molecular Weight: 510.3674

Ripretinib free base

CAS No.: 1442472-39-0

Inhibitors

VCID: VC0541460

Molecular Formula: C24H21BrFN5O2

Molecular Weight: 510.3674

Purity: >98% (or refer to the Certificate of Analysis)

Ripretinib free base - 1442472-39-0

CAS No. 1442472-39-0
Product Name Ripretinib free base
Molecular Formula C24H21BrFN5O2
Molecular Weight 510.3674
IUPAC Name 1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea
Standard InChI InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)
Standard InChIKey CEFJVGZHQAGLHS-UHFFFAOYSA-N
SMILES CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC
Appearance Solid powder
Description Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms DCC-2618; DCC 2618; DCC2618; Ripretinib;
Reference 1: Baird JH, Gotlib J. Clinical Validation of KIT Inhibition in Advanced Systemic
2: Schneeweiss M, Peter B, Bibi S, Eisenwort G, Smiljkovic D, Blatt K, Jawhar M,
3: BLU-285, DCC-2618 Show Activity against GIST. Cancer Discov. 2017
PubChem Compound 71584930
Last Modified Nov 11 2021
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